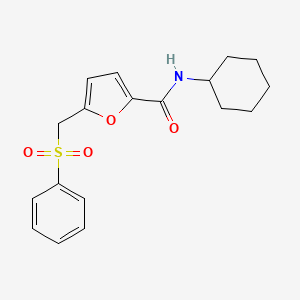
5-(benzenesulfonylmethyl)-N-cyclohexylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(benzenesulfonylmethyl)-N-cyclohexylfuran-2-carboxamide, also known as BMS-986177, is a novel small molecule that has been developed as a potential treatment for various diseases. It belongs to the class of drugs known as selective androgen receptor modulators (SARMs) and has been shown to have a high affinity for androgen receptors.
Mecanismo De Acción
5-(benzenesulfonylmethyl)-N-cyclohexylfuran-2-carboxamide works by binding to androgen receptors in the body. Androgen receptors are found in various tissues, including muscle, bone, and prostate. When this compound binds to these receptors, it activates them, leading to an increase in muscle mass and bone density. In addition, this compound has been shown to have anti-inflammatory properties, which may be due to its ability to modulate the immune system.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to increase muscle mass and bone density in preclinical models, which could make it a potential treatment for osteoporosis and muscle wasting. In addition, this compound has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-(benzenesulfonylmethyl)-N-cyclohexylfuran-2-carboxamide is that it has a high affinity for androgen receptors, which makes it a potential treatment for various diseases. In addition, this compound has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases. However, there are also some limitations to using this compound in lab experiments. For example, the long-term effects of this compound are not yet known, and more research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 5-(benzenesulfonylmethyl)-N-cyclohexylfuran-2-carboxamide. One area of research could be to investigate its potential as a treatment for osteoporosis and muscle wasting. Another area of research could be to investigate its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, more research is needed to determine the long-term effects of this compound and its safety and efficacy in humans. Overall, this compound has shown great potential as a novel small molecule with a high affinity for androgen receptors, and further research is needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5-(benzenesulfonylmethyl)-N-cyclohexylfuran-2-carboxamide involves several steps, including the preparation of the starting materials, the protection of the amine group, and the coupling of the protected amine with the carboxylic acid. The final product is obtained through the deprotection of the amine group. The synthesis of this compound has been reported in several scientific journals, and the method is well-established.
Aplicaciones Científicas De Investigación
5-(benzenesulfonylmethyl)-N-cyclohexylfuran-2-carboxamide has been studied extensively in preclinical models, and the results have shown that it has potential therapeutic applications in various diseases. It has been shown to have a high affinity for androgen receptors, which makes it a potential treatment for diseases such as osteoporosis, muscle wasting, and prostate cancer. In addition, this compound has also been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
5-(benzenesulfonylmethyl)-N-cyclohexylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c20-18(19-14-7-3-1-4-8-14)17-12-11-15(23-17)13-24(21,22)16-9-5-2-6-10-16/h2,5-6,9-12,14H,1,3-4,7-8,13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLVFVKPMACGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(O2)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

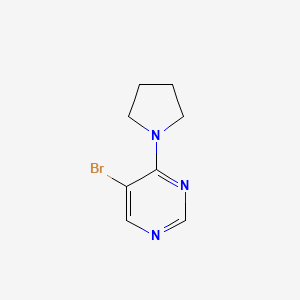
![N-[1-(4-chlorophenyl)propyl]acetamide](/img/structure/B7479882.png)
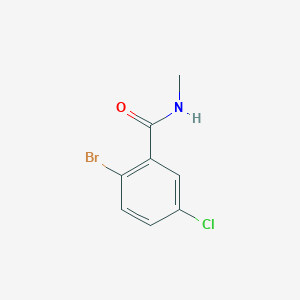

![2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide](/img/structure/B7479896.png)
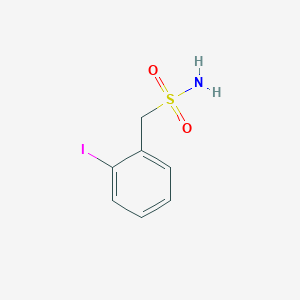
![N-[2-(4-chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B7479910.png)
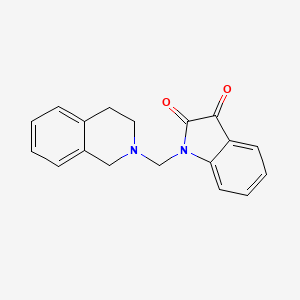
![N-(5-ethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-methoxybenzamide](/img/structure/B7479921.png)
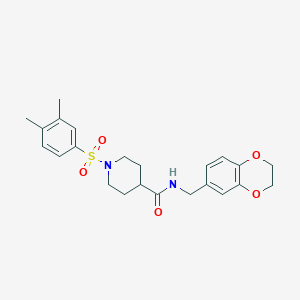


![4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B7479968.png)
